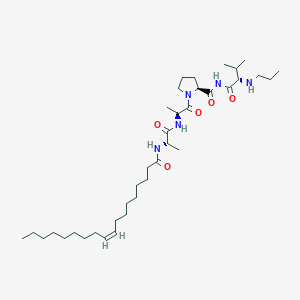
3-Hexadecyl-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexadecyl-2-hydroxybenzoic acid, also known as behenic acid or docosanoic acid, is a long-chain fatty acid that is commonly found in plant and animal oils. It is a white, waxy solid with a melting point of 81-83 °C and a molecular weight of 340.6 g/mol. 3-Hexadecyl-2-hydroxybenzoic acid has a wide range of applications in various fields, including cosmetics, food, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hexadecyl-2-hydroxybenzoic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
3-Hexadecyl-2-hydroxybenzoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve insulin sensitivity and lipid metabolism. In addition, it has been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Hexadecyl-2-hydroxybenzoic acid in lab experiments is its low toxicity. It has been found to be safe for use in humans and animals. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Hexadecyl-2-hydroxybenzoic acid. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-tumor activity in various cancer cell lines and animal models. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity and lipid metabolism in animal models. Further research is needed to fully understand the therapeutic potential of 3-Hexadecyl-2-hydroxybenzoic acid.
Synthesemethoden
3-Hexadecyl-2-hydroxybenzoic acid can be synthesized by the reaction of 3-Hexadecyl-2-hydroxybenzoic acid acid with salicylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 180-200 °C and produces 3-Hexadecyl-2-hydroxybenzoic acid as the main product.
Wissenschaftliche Forschungsanwendungen
3-Hexadecyl-2-hydroxybenzoic acid has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. 3-Hexadecyl-2-hydroxybenzoic acid has been used in various scientific research studies to investigate its potential applications.
Eigenschaften
CAS-Nummer |
114959-46-5 |
|---|---|
Produktname |
3-Hexadecyl-2-hydroxybenzoic acid |
Molekularformel |
C22H36CaO3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
3-hexadecyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(22(20)24)23(25)26/h16,18-19,24H,2-15,17H2,1H3,(H,25,26) |
InChI-Schlüssel |
RPEMQNHWDRJDHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)O)O |
Kanonische SMILES |
[H-].CCCCCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)[O-])O.[Ca+2] |
Andere CAS-Nummern |
114959-46-5 61721-72-0 |
Physikalische Beschreibung |
Liquid |
Synonyme |
Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., calcium salts (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)






